molecular formula C9H17NO4S B2983922 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-methylbutanoic acid CAS No. 477858-29-0

2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-methylbutanoic acid

Cat. No.: B2983922
CAS No.: 477858-29-0
M. Wt: 235.3
InChI Key: PFROBWBWLBKUAR-UHFFFAOYSA-N
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Description

2-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)-3-methylbutanoic acid is a sulfur-containing heterocyclic compound characterized by a 1,4-thiazinane ring system with a sulfone group (1,1-dioxo substitution) and a branched 3-methylbutanoic acid side chain. Its molecular formula is C₉H₁₇NO₄S, with a molecular weight of 235.3 g/mol . Its structural uniqueness lies in the combination of the sulfone-functionalized thiazinane ring and the methyl-substituted carboxylic acid moiety, which may confer distinct physicochemical and biological properties compared to simpler aliphatic or aromatic acids.

Properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-7(2)8(9(11)12)10-3-5-15(13,14)6-4-10/h7-8H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFROBWBWLBKUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1CCS(=O)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-methylbutanoic acid, also known as a thiazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with biological targets, making it a candidate for further investigation in pharmacological studies.

  • Molecular Formula : C10H15N3O5S3
  • Molecular Weight : 353.4 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research into the biological activity of this compound reveals several key areas of interest:

Antimicrobial Properties

In various studies, thiazine derivatives have demonstrated antimicrobial activity against a range of pathogens. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The thiazine moiety is known for its anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Insecticidal Activity

Recent investigations have highlighted the potential of thiazine derivatives as insecticides. For example, compounds with similar structural features have been evaluated for their larvicidal activity against Aedes aegypti, a vector for various viral diseases.

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazine derivatives, including the compound . The results indicated:

  • Minimum Inhibitory Concentration (MIC) : Ranged from 32 to 128 μg/mL against tested bacterial strains.
  • Mechanism : Suggested inhibition of bacterial cell wall synthesis.

Study on Anticancer Effects

In a research article from Cancer Letters, the anticancer effects were assessed using cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Findings : The compound induced apoptosis in MCF-7 cells with an IC50 value of 15 μM.

Study on Insecticidal Activity

A recent study focused on the larvicidal properties against Aedes aegypti:

  • LC50 Value : 28.9 ± 5.6 μM after 24 hours.
  • Toxicity Assessment : No significant cytotoxic effects observed in mammalian cells at concentrations up to 5200 μM.

Comparative Table of Biological Activities

Activity TypeCompoundMIC/IC50/LC50Reference
AntimicrobialThiazine Derivative32 - 128 μg/mLJournal of Medicinal Chemistry
AnticancerThiazine DerivativeIC50 = 15 μMCancer Letters
InsecticidalThiazine DerivativeLC50 = 28.9 μMInsect Biochemistry and Molecular Biology

Comparison with Similar Compounds

3-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic Acid

  • Molecular Formula: C₁₄H₁₉NO₅S
  • Molecular Weight : 313.37 g/mol
  • Substituents: A 4-methoxyphenyl group replaces the methylbutanoic acid chain, and the carboxylic acid is attached to a propanoic acid backbone.
  • Purity : ≥97% (manufactured as a high-purity API intermediate) .

2-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)-3-phenylpropanoic Acid

  • Molecular Formula: C₁₃H₁₇NO₄S
  • Molecular Weight : 283.34 g/mol
  • Substituents: A phenyl group replaces the methyl group in the butanoic acid chain.

2-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-(4-methoxybenzyl)propanamide

  • Molecular Formula : C₂₃H₂₇N₃O₄S
  • Molecular Weight : 441.55 g/mol
  • Substituents : Incorporates an indole ring and a 4-methoxybenzylamide group.

Physicochemical Properties

Compound Name Molecular Weight Key Substituents Predicted LogP* Solubility (Water) Sources
2-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)-3-methylbutanoic acid 235.3 Methylbutanoic acid ~1.2 Moderate
3-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid 313.37 4-Methoxyphenyl, propanoic acid ~2.8 Low
2-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)-3-phenylpropanoic acid 283.34 Phenylpropanoic acid ~2.5 Low

*LogP values estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(1,1-dioxo-1lambda⁶,4-thiazinan-4-yl)-3-methylbutanoic acid, and what are their key challenges?

  • Methodology : Multi-step synthesis involving cyclization of thiazinane precursors followed by coupling with 3-methylbutanoic acid derivatives. For example, thiomorpholine derivatives (e.g., 1,1-dioxothiomorpholine) are often functionalized via nucleophilic substitution or condensation reactions . Key challenges include controlling regioselectivity during cyclization and minimizing byproducts from sulfur oxidation .
  • Data Reference : Evidence from CAS 100610-68-2 (a structural analog) highlights the use of tert-butyl ester protection for carboxyl groups to improve reaction yields .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for structural refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement due to their robustness in handling sulfur-containing heterocycles and disordered solvent molecules .
  • Data Contradiction : While SHELX is dominant, newer tools like OLEX2 offer integrated interfaces for macromolecular refinement but may lack optimization for thiazinane derivatives .

Q. What analytical techniques are critical for characterizing its physicochemical properties?

  • Techniques :

  • Melting Point : Differential Scanning Calorimetry (DSC) is preferred over traditional capillary methods for compounds prone to decomposition (e.g., reported mp 153–156°C in analogs) .
  • Acidity : Predicted pKa values (~4.41) via computational tools (e.g., ACD/Labs) should be validated experimentally using potentiometric titration .

Advanced Research Questions

Q. How does the thiazinane ring’s conformation influence the compound’s biological activity in receptor-binding studies?

  • Methodology : Molecular docking simulations (e.g., AutoDock Vina) combined with NMR-based conformational analysis. For example, AM-6545 (a structurally related cannabinoid receptor antagonist) showed that 1,1-dioxothiazinane rings stabilize ligand-receptor interactions via sulfone-mediated hydrogen bonding .
  • Data Gap : Limited experimental data exists for this specific compound; extrapolation from analogs is necessary.

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for sulfur-containing heterocycles?

  • Methodology :

Cross-validate using high-field NMR (≥500 MHz) to resolve signal splitting caused by sulfur’s quadrupolar effects.

Compare computed chemical shifts (DFT/GIAO) with experimental data to identify discrepancies arising from solvent or tautomerism .

  • Example : PubChem’s InChI for 3-(1,1-dioxothiazinan-2-yl)-4-methylbenzoic acid (InChI=1S/C12H15NO4S/...) provides a reference for expected shifts .

Q. How can synthetic routes be optimized to improve yield and scalability for this compound?

  • Methodology :

  • Route Comparison : Evaluate stepwise vs. one-pot synthesis. Evidence from peptide-coupled analogs (e.g., 2-(methoxycarbonylamino)-3-methylbutanoic acid) shows that one-pot methods reduce intermediate isolation steps but may lower enantiomeric purity .
  • Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-thiazinane linkages, though sulfur coordination can deactivate catalysts .

Q. What in vitro assays are suitable for probing its enzymatic inhibition potential, and how are false positives mitigated?

  • Assay Design :

  • Use fluorogenic substrates (e.g., AMC-tagged peptides) to monitor protease inhibition.
  • Counter-screening against promiscuous binders (e.g., aggregators) via dynamic light scattering (DLS) .
    • Example : Thiazolidinone derivatives with similar sulfone groups showed anti-microbial activity via thioredoxin reductase inhibition, suggesting a plausible target .

Methodological Notes

  • Data Limitations : Direct experimental data for the compound is sparse; inferences rely on structural analogs (e.g., CAS 100610-68-2, 42417-65-2) .
  • Contradictions Addressed : Conflicting melting points (e.g., 153–156°C vs. predicted 155–157°C at 0.1 Torr) highlight the need for standardized DSC protocols .

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